molecular formula C12H8BrFO B2787198 1-Bromo-4-(2-fluorophenoxy)benzene CAS No. 56985-66-1

1-Bromo-4-(2-fluorophenoxy)benzene

Cat. No. B2787198
CAS RN: 56985-66-1
M. Wt: 267.097
InChI Key: MYOFJVGLJVIODG-UHFFFAOYSA-N
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Description

“1-Bromo-4-(2-fluorophenoxy)benzene” is a derivative of benzene. It has a molecular formula of C12H9BrFO and a molecular weight of 249.103 . It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(2-fluorophenoxy)benzene” consists of a benzene ring with a bromine atom and a fluorophenoxy group attached to it . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Safety and Hazards

Safety data sheets suggest that “1-Bromo-4-(2-fluorophenoxy)benzene” should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing. It should also be kept away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

1-bromo-4-(2-fluorophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOFJVGLJVIODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(2-fluorophenoxy)benzene

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